molecular formula C7H5BrClF B1517468 2-Bromo-1-(chloromethyl)-4-fluorobenzene CAS No. 887140-03-6

2-Bromo-1-(chloromethyl)-4-fluorobenzene

Cat. No. B1517468
CAS RN: 887140-03-6
M. Wt: 223.47 g/mol
InChI Key: WXESCQMTNVSFHX-UHFFFAOYSA-N
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Description

“2-Bromo-1-(chloromethyl)-4-fluorobenzene” is likely a halogenated organic compound. These compounds are known for their reactivity and are often used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, halogenated organic compounds are generally synthesized through halogenation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with bromo, chloromethyl, and fluorine substituents. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Halogenated organic compounds, such as “this compound”, are moderately or very reactive. They may be incompatible with strong oxidizing and reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds are often colorless liquids with specific densities, boiling points, and refractive indices .

Scientific Research Applications

Organic Synthesis Applications

"2-Bromo-1-(chloromethyl)-4-fluorobenzene" serves as an important intermediate in the synthesis of complex organic molecules. For instance, it can be used in the preparation of fluorine-18 labelled synthons, such as 4-fluorobromobenzene and 4-fluoroiodobenzene, which are valuable precursors for organometallic nucleophilic reagents. This process involves a one-step preparation achieved by nucleophilic exchange on corresponding bromo- and iodophenyl-trimethylammonium salts, demonstrating the compound's utility in radiochemical syntheses (Gail & Coenen, 1994).

Material Science and Catalysis

The compound has relevance in the field of material science, particularly in the development of new materials and catalysts. The study of halocarbons as hydrogen bond acceptors, for example, includes haloethylbenzenes like "this compound." Such compounds are used to examine the role of halocarbons in forming hydrate clusters, providing insights into their potential as weak hydrogen bond acceptors in material synthesis and catalytic processes (Robertson et al., 2018).

Analytical Chemistry

In analytical chemistry, "this compound" is used in studying the vibrational spectra of halobenzene cations, which aids in understanding the electronic and structural properties of halobenzenes. Such studies are critical for developing analytical methods and understanding reaction mechanisms involving halobenzenes (Kwon, Kim, & Kim, 2002).

Electrochemistry

The electrochemical fluorination of aromatic compounds, including halobenzenes, is another area where "this compound" finds application. This involves studying the side reactions during the fluorination process, which is crucial for optimizing electrochemical reactions and understanding the mechanisms involved in the fluorination of aromatic compounds (Horio et al., 1996).

Mechanism of Action

Safety and Hazards

As with many halogenated organic compounds, “2-Bromo-1-(chloromethyl)-4-fluorobenzene” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “2-Bromo-1-(chloromethyl)-4-fluorobenzene” would depend on its potential applications. Halogenated organic compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXESCQMTNVSFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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